3-cyclopropanecarbonyl-5-nitro-1H-indole

Overview

Description

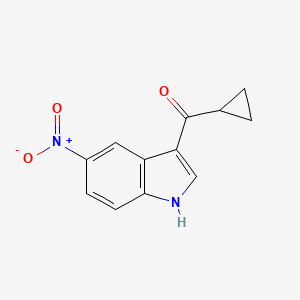

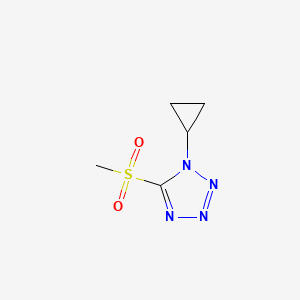

“3-cyclopropanecarbonyl-5-nitro-1H-indole” is a chemical compound with the CAS Number 1094681-83-0 . Its IUPAC name is cyclopropyl (5-nitro-1H-indol-3-yl)methanone . The molecular weight of this compound is 230.22 g/mol .

Molecular Structure Analysis

The InChI code for “3-cyclopropanecarbonyl-5-nitro-1H-indole” is 1S/C12H10N2O3/c15-12(7-1-2-7)10-6-13-11-4-3-8(14(16)17)5-9(10)11/h3-7,13H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

“3-cyclopropanecarbonyl-5-nitro-1H-indole” is a powder . The storage temperature is room temperature .Scientific Research Applications

Pd-Catalyzed Asymmetric Dearomative Cycloaddition

Research by Zhang et al. (2018) demonstrates the utility of asymmetric dearomative [3 + 2] cycloaddition reactions involving 3-nitroindoles (a related compound) with vinyl aziridines and vinyl cyclopropanes. This process allows for the synthesis of enantiomerically enriched hexahydropyrrolo[2,3-b]indole and hexahydrocyclopenta[b]indole derivatives, showcasing the potential for building complex structures with multiple chiral centers. The synthetic utility of these reactions was further highlighted through subsequent reductive amination and functionalization steps (Zhang et al., 2018).

Catalytic Asymmetric Dearomative Cycloaddition

Similarly, Sun et al. (2018) established a catalytic asymmetric dearomative [3 + 2] cycloaddition of 3-nitroindoles with vinylcyclopropanes, generating chiral cyclopenta[b]indoline scaffolds. This reaction is notable for its high enantioselectivity and represents the first application of all-carbon 1,3-dipoles in such cycloadditions. This method underscores a novel avenue for constructing chiral structures from electron-deficient indoles (Sun et al., 2018).

Cyclopentannulation of 3-Alkylindoles

The work by England et al. (2001) on the cyclopentannulation of 3-alkylindoles with 1,1-cyclopropane diesters reveals a methodology for creating 2,3-cyclopentanoindolines. This reaction is temperature and pressure-dependent, with the use of ultrahigh pressures in cases of steric hindrance. This methodology could be applied to the synthesis of complex alkaloid structures, demonstrating the versatility of cyclopropane-based reactions in synthesizing complex organic structures (England et al., 2001).

Palladium(0)-Catalyzed Dearomative Cycloaddition

Laugeois et al. (2017) describe a palladium(0)-catalyzed diastereoselective dearomative cyclopentannulation of 3-nitroindoles with vinylcyclopropanes. This method efficiently leads to a range of functionalized indolines, showcasing an innovative approach to accessing 2,3-fused cyclopentannulated indoline scaffolds, which are valuable in various synthetic applications (Laugeois et al., 2017).

Safety And Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name |

cyclopropyl-(5-nitro-1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-12(7-1-2-7)10-6-13-11-4-3-8(14(16)17)5-9(10)11/h3-7,13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWVQZIMPRHPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropanecarbonyl-5-nitro-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid](/img/structure/B1523065.png)

![3-Amino-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1523074.png)

![3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B1523078.png)

![3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1523084.png)